- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines, Synthesis, 2007, (20), 3247-3251

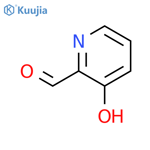

Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

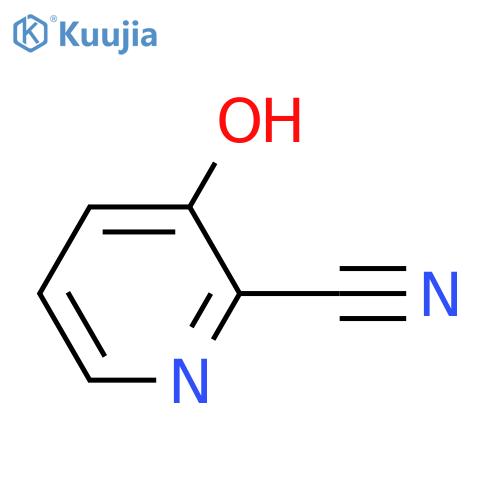

932-35-4 structure

Nombre del producto:3-hydroxypyridine-2-carbonitrile

Número CAS:932-35-4

MF:C6H4N2O

Megavatios:120.10876083374

MDL:MFCD01646135

CID:40310

PubChem ID:101920

3-hydroxypyridine-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 3-Hydroxypicolinonitrile

- 3-Hydroxypyridine-2-carbonitrile

- 2-Cyano-3-hydroxypyridine

- 2-Cyano-3-hydroxpyridine

- 2-Pyridinecarbonitrile, 3-hydroxy-

- 2-cyano-3-pyridinol

- 3-Hydroxy-2-cyanopyridine

- Hydroxycyanazin

- PubChem9231

- 2-Cyano-3-hydroxy pyridine

- KSC494M0R

- XTVFTOVNAKNVQK-UHFFFAOYSA-

- 3-Hydroxy-2-pyridinecarbonitrile

- XTVFTOVNAKNVQK-UHFFFAOYSA-N

- 3-hydroxy-pyridine-2-carbonitrile

- STL556711

- SBB065308

- BBL102902

- 3-Hydroxy-2-pyridinecarbonitrile (ACI)

- Picolinonitrile, 3-hydroxy- (7CI, 8CI)

- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;

- EINECS 213-251-8

- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H

- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR

- 932-35-4

- SY031451

- EN300-188548

- DB-217271

- SCHEMBL304561

- W-100247

- CS-W011210

- MFCD01646135

- PS-5915

- NS00039535

- DTXSID10239324

- AKOS005199046

- BP-12591

- AC-907/34117002

- C1664

- O11015

- PB43869

- 3-hydroxypyridine-2-carbonitrile

-

- MDL: MFCD01646135

- Renchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H

- Clave inchi: XTVFTOVNAKNVQK-UHFFFAOYSA-N

- Sonrisas: N#CC1C(O)=CC=CN=1

Atributos calculados

- Calidad precisa: 120.03200

- Masa isotópica única: 120.032362755g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 137

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.1

- Superficie del Polo topológico: 56.9

- Recuento de constructos de variantes mutuas: 3

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Punto de ebullición: 429.2°C at 760 mmHg

- PSA: 56.91000

- Logp: 0.65888

- Disolución: Not determined

3-hydroxypyridine-2-carbonitrile Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Warning

- Instrucciones de peligro: H301+H311+H331

- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501

- Número de transporte de mercancías peligrosas:3439

- Código de categoría de peligro: 20/21/22-36/37/38-41-37/38-22

- Instrucciones de Seguridad: S26; S36/37/39

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature

- Términos de riesgo:R20/21/22

- Nivel de peligro:6.1

- Grupo de embalaje:III

3-hydroxypyridine-2-carbonitrile Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-hydroxypyridine-2-carbonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 98% | 25g |

5103.0CNY | 2021-07-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121284-10G |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 97% | 10g |

¥ 534.00 | 2023-04-12 | |

| Chemenu | CM175887-25g |

2-Cyano-3-hydroxypyridine |

932-35-4 | 98% | 25g |

$196 | 2022-06-09 | |

| Enamine | EN300-188548-0.1g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 95% | 0.1g |

$19.0 | 2023-09-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 98% | 5g |

1266.0CNY | 2021-07-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 98% | 25g |

¥849 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046940-5g |

3-Hydroxypicolinonitrile |

932-35-4 | 98% | 5g |

¥228.00 | 2024-04-25 | |

| TRC | C987963-1g |

2-Cyano-3-hydroxypyridine |

932-35-4 | 1g |

$ 75.00 | 2022-06-06 | ||

| Matrix Scientific | 021371-25g |

2-Cyano-3-hydroxypyridine, 98% |

932-35-4 | 98% | 25g |

$314.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1095984-25G |

3-hydroxypyridine-2-carbonitrile |

932-35-4 | 97% | 25g |

$110 | 2024-05-23 |

3-hydroxypyridine-2-carbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; rt → 0 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C

Referencia

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt

1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3

1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3

Referencia

- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 0 °C; 16 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt

Referencia

- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Chlorine

Referencia

- Preparation of derivatives of 3-hydroxypicolinic acid from furfural, Acta Chemica Scandinavica, 1965, 19(5), 1147-52

Métodos de producción 6

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; 50 °C; 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C

1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C

Referencia

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C

1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled

1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled

Referencia

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, 23 °C

Referencia

- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579

Métodos de producción 10

Métodos de producción 11

Condiciones de reacción

Referencia

- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity, Journal of Medicinal Chemistry, 1974, 17(10), 1065-71

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide , Hydrogen bromide Solvents: Water ; 8 h, rt

Referencia

- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate , Water ; 5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C

Referencia

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

Referencia

- Regioselective cyanation of 3-substituted pyridine 1-oxides, Heterocycles, 1984, 22(1), 93-6

Métodos de producción 15

Condiciones de reacción

Referencia

- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocycles, Synthesis, 1983, (4), 316-19

3-hydroxypyridine-2-carbonitrile Raw materials

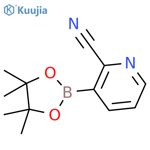

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

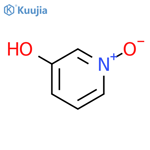

- 3-Hydroxypyridine N-Oxide

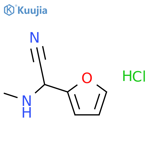

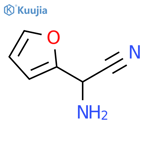

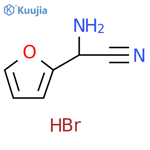

- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride

- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)

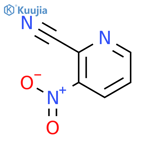

- 3-nitropyridine-2-carbonitrile

- trimethylsilanecarbonitrile

- 3-hydroxypyridine-2-carbaldehyde

- a-amino-2-Furanacetonitrile

3-hydroxypyridine-2-carbonitrile Preparation Products

932-35-4 (3-hydroxypyridine-2-carbonitrile) Productos relacionados

- 86869-14-9(5-hydroxypyridine-2-carbonitrile)

- 2219369-00-1(rac-(3R,4R)-3-azido-4-methylpyrrolidine, trifluoroacetic acid, cis)

- 3067-12-7(Benzoapyrene-6,12-quinone)

- 2138750-80-6(Tert-butyl 2-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)propanoate)

- 2172101-65-2(9-methyl-5-(oxolan-3-ylmethyl)-1-oxa-4-azaspiro5.5undecane)

- 1805387-88-5(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-6-hydroxypyridine)

- 1806899-71-7(5-(Difluoromethyl)-2,3-dimethoxy-6-iodopyridine)

- 1805306-97-1(Methyl 2-(difluoromethyl)-4-fluoropyridine-3-acetate)

- 127094-58-0(1,5-Naphthyridine-3-carboxylic acid, 6-chloro-4-hydroxy-, ethyl ester)

- 2171773-02-5(4-amino-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1-methylpyrrolidin-2-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):150.0/552.0